molecular formula C19H21NO2 B4944681 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one

1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one

Cat. No.: B4944681
M. Wt: 295.4 g/mol
InChI Key: XAEXUOSENALHGQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one is a synthetic organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyclopropyl group, a methoxyaniline moiety, and a phenylpropanone backbone makes it a versatile molecule for chemical modifications and functional studies.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(13-19(21)15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,18,20H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXUOSENALHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-ol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can introduce various functional groups.

Scientific Research Applications

1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the methoxyaniline moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one include:

    1-Cyclopropyl-3-(4-hydroxyanilino)-3-phenylpropan-1-one: Differing by the presence of a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    1-Cyclopropyl-3-(4-chloroanilino)-3-phenylpropan-1-one: The chloro group can influence the compound’s electronic properties and its interactions with molecular targets.

    1-Cyclopropyl-3-(4-nitroanilino)-3-phenylpropan-1-one: The nitro group introduces additional reactivity, making it useful for specific chemical transformations.

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